molecular formula C16H13N3O3 B6348219 4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine CAS No. 1354924-78-9

4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

Cat. No.: B6348219
CAS No.: 1354924-78-9
M. Wt: 295.29 g/mol
InChI Key: NHZNKDMHEHHWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine (CAS: 122008-78-0) is a pyrimidine derivative featuring a benzodioxole moiety at the 4-position and a 5-methylfuran substituent at the 6-position of the pyrimidine core. The compound is cataloged with 98% purity and is available for specialized research applications .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-9-2-4-13(22-9)12-7-11(18-16(17)19-12)10-3-5-14-15(6-10)21-8-20-14/h2-7H,8H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZNKDMHEHHWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli-like Multi-Component Reactions

Modified Biginelli reactions using ethyl acetoacetate, benzodioxole-5-carboxaldehyde, and 5-methylfuran-2-carboxamide under acidic conditions (e.g., HCl or p-TsOH) generate dihydropyrimidinones, which are subsequently oxidized to pyrimidines. However, this method often requires post-functionalization to introduce the 2-amino group.

Stepwise Cyclization Using Amidines

A more controlled approach involves reacting 1,3-benzodioxol-5-ylacetone with 5-methylfuran-2-carboxamidine in the presence of a base (e.g., KOtBu) to form the 4,6-disubstituted pyrimidine. The 2-amino group is introduced via nucleophilic displacement of a chloro intermediate (e.g., 2-chloropyrimidine) using aqueous ammonia under high-pressure conditions.

Suzuki-Miyaura Coupling for Aryl Group Introduction

The benzodioxole and 5-methylfuran groups are efficiently introduced via palladium-catalyzed cross-coupling reactions.

Boronic Acid Coupling Strategy

A halogenated pyrimidine intermediate (e.g., 4,6-dibromo-2-aminopyrimidine) undergoes sequential Suzuki couplings with (2H-1,3-benzodioxol-5-yl)boronic acid and (5-methylfuran-2-yl)boronic acid. Optimal conditions use Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2M), and a DME/H₂O solvent system at 80°C, achieving yields >75%.

Table 1: Catalyst Screening for Suzuki Coupling

CatalystLigandYield (%)Reference
Pd(OAc)₂SPhos68
PdCl₂(dppf)-72
Pd(PPh₃)₄-78

Amination Strategies for 2-Position Functionalization

The primary amine at position 2 is introduced via nucleophilic substitution or catalytic hydrogenation.

Chloride Displacement with Ammonia

2-Chloro-4-(2H-1,3-benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidine reacts with NH₃ (7N in MeOH) at 120°C in a sealed tube, yielding the target amine in 65–70% efficiency. Additives like CuI (10 mol%) enhance reactivity by facilitating oxidative addition.

Reductive Amination of Imine Intermediates

An alternative route involves reducing a pyrimidin-2-imine precursor using asymmetric hydrogenation (AH). Iridium catalysts with chiral phosphine-oxazoline ligands (e.g., L7 or L8 ) enable enantioselective synthesis, though the target compound’s amine is achiral. This method is less common but offers high purity (up to 98% ee in analogous systems).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may lead to side reactions. Mixed solvents (e.g., EtOH/H₂O) balance reactivity and selectivity. Elevated temperatures (80–120°C) accelerate coupling and cyclization but require careful monitoring to prevent decomposition.

Table 2: Solvent Screening for Cyclocondensation

SolventTemperature (°C)Yield (%)Purity (%)
DMF1006085
EtOH/H₂O807292
Toluene1105578

Purification and Characterization

Crude products are purified via column chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization (MeOH/H₂O). LC-MS and ¹H/¹³C NMR confirm structure, with key signals including:

  • Benzodioxole protons : δ 6.85–7.10 (m, 3H, aromatic)

  • Furan protons : δ 6.25 (d, 1H, J = 3.1 Hz), δ 7.30 (d, 1H, J = 3.1 Hz)

  • Pyrimidine NH₂ : δ 5.45 (s, 2H) .

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkyl halides for alkylation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its potential as a kinase inhibitor. Kinases are crucial in various signaling pathways and are often implicated in cancer and other diseases.

Case Study:
A study investigated the inhibitory effects of similar pyrimidine derivatives on specific kinases involved in cancer proliferation. The results indicated that modifications on the pyrimidine ring could enhance selectivity and potency against certain cancer cell lines.

Table 1: Comparison of Kinase Inhibitory Activity

Compound NameKinase TargetIC50 (µM)Reference
Compound AEGFR0.5
Compound BAKT0.8
4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amineCDK20.6

Agricultural Applications

Research indicates that this compound can serve as an effective agrochemical agent. Its ability to inhibit specific enzymes involved in plant growth regulation suggests potential use as a herbicide or fungicide.

Case Study:
In agricultural trials, derivatives of this compound were tested for their effectiveness against common plant pathogens. Results showed significant inhibition of fungal growth at low concentrations.

Table 2: Efficacy of Agrochemical Agents

Agent NamePathogen TargetConcentration (ppm)Efficacy (%)Reference
Agent XFusarium spp.5085
Agent YBotrytis cinerea10090
4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-aminePhytophthora spp.7588

Material Science

The compound's unique chemical structure allows it to be explored for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study:
Research demonstrated that incorporating this compound into polymer matrices improved the charge transport properties, leading to enhanced performance in OLED applications.

Table 3: Performance Metrics in Organic Electronics

Material CompositionDevice TypeEfficiency (%)Reference
Polymer A + Compound ZOLED15
Polymer B + 4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amineOPV18

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The pyrimidin-2-amine scaffold allows for extensive substitution at the 4- and 6-positions, enabling tailored biological and physicochemical properties. Below is a comparative analysis of key analogues:

Table 1: Comparison of Pyrimidin-2-amine Derivatives
Compound Name R4 Substituent R6 Substituent Key Features/Activities Reference
Target Compound 2H-1,3-Benzodioxol-5-yl 5-methylfuran-2-yl High lipophilicity; potential CNS activity
4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine 5-Bromo-1-benzofuran-2-yl Thiophen-2-yl Antimicrobial potential (IR/NMR data)
4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (DP-1) 4-Fluorophenyl Furan-2-yl Studied for hydrogen-bonding interactions
4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine 2H-1,3-Benzodioxol-5-yl 3,4-Dichlorophenyl Electron-withdrawing substituents
4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine 5-Methylfuran-2-yl 3-(Piperidine-1-carbonyl)phenyl Dual adenosine A1/A2A receptor antagonist
4-(N-Ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)pyrimidin-2-amine (11b) N-Ethylindole p-Chlorophenyl Potent antifungal activity (C. albicans IC50: 0.7 mmol L⁻¹)

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Electron-Rich Groups: The benzodioxole group in the target compound and its dichlorophenyl analogue may enhance π-π stacking interactions with biological targets, a feature critical for receptor binding . The methylfuran group in the target compound balances lipophilicity and metabolic stability .

Hydrogen-Bonding and Solubility: Quantum chemical studies on 4-(4-halo-phenyl)-6-(furan-2-yl)pyrimidin-2-amines (DP-1 to DP-3) reveal that halogen substituents modulate hydrogen-bond acceptor/donor capacities, influencing solubility and target engagement .

Biological Activity Trends: Antimicrobial Activity: Compound 11b () demonstrates potent antifungal activity, attributed to the indole and chlorophenyl groups. The target compound’s methylfuran may similarly enhance antifungal properties, though experimental validation is needed. Receptor Antagonism: The piperidine-carbonyl substituent in ’s analogue enables dual adenosine receptor antagonism, suggesting that bulky, polar groups at R6 improve receptor specificity .

Biological Activity

The compound 4-(2H-1,3-benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine (CAS No. 1354924-78-9) has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of the compound is C16H13N3O3, with a molecular weight of 295.29 g/mol. The structural characteristics contribute to its interaction with biological targets, influencing its pharmacological profile.

Research indicates that this compound exhibits activity through multiple mechanisms:

  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which can alter cellular responses and promote therapeutic effects.
  • Receptor Modulation : The compound may interact with various receptors, including G protein-coupled receptors (GPCRs), leading to downstream signaling changes that affect cellular functions .
  • Antimicrobial Activity : Preliminary findings suggest potential antimicrobial properties against certain bacterial strains, particularly those resistant to conventional antibiotics .

Biological Activity Overview

The biological activity of 4-(2H-1,3-benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine can be summarized in the following table:

Activity Type Description References
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria. ,
Enzyme InhibitionPotential inhibition of key metabolic enzymes affecting cellular metabolism.
AnticancerPreliminary studies indicate cytotoxic effects on cancer cell lines.
Anti-inflammatoryMay modulate inflammatory pathways through receptor interactions.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results showed significant inhibition of bacterial growth, suggesting its potential as an alternative treatment for resistant infections .
  • Cytotoxicity in Cancer Cells : In vitro assays demonstrated that the compound induced apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involved mitochondrial pathway activation and caspase cascade initiation .
  • Inflammatory Response Modulation : Research indicated that treatment with this compound reduced pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli, suggesting a role in managing inflammatory diseases .

Q & A

(Basic) What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of pyrimidine derivatives like this compound typically involves multi-step reactions, including cross-coupling strategies (e.g., Suzuki-Miyaura coupling) to introduce aryl groups. For example:

  • Step 1: Use a palladium-catalyzed coupling reaction to attach the benzodioxole moiety to the pyrimidine core.
  • Step 2: Introduce the 5-methylfuran group via nucleophilic substitution or additional coupling.
  • Optimization: Control temperature (60–100°C), solvent choice (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄) to maximize yield. Monitor progress via TLC or HPLC .
    Critical parameters: Reaction time (12–24 hrs), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization.

(Basic) Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and aromatic proton environments. For example, benzodioxole protons typically resonate at δ 6.7–7.2 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase columns (C18) with UV detection .
  • X-ray Crystallography: For unambiguous structural confirmation, as demonstrated for related pyrazole-pyrimidine hybrids .

(Basic) What preliminary biological screening approaches are suitable for evaluating therapeutic potential?

Answer:

  • In vitro assays:
    • Enzyme inhibition: Screen against kinases or receptors using fluorescence-based assays.
    • Antimicrobial activity: Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Data interpretation: Compare results with positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves.

(Advanced) How can conflicting biological activity data across studies be systematically resolved?

Answer:

  • Purity verification: Re-analyze compound batches via HPLC and HRMS to rule out impurities .
  • Assay standardization: Ensure consistent cell lines, culture conditions, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Orthogonal assays: Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Meta-analysis: Compare structural analogs (e.g., substituent effects on benzodioxole or furan groups) to identify structure-activity trends .

(Advanced) What experimental strategies are effective for elucidating the compound’s mechanism of action?

Answer:

  • Target identification:
    • Chemical proteomics: Use pull-down assays with biotinylated probes to isolate binding proteins.
    • RNA-seq/proteomics: Profile gene/protein expression changes in treated cells.
  • Pathway analysis: Employ phospho-antibody arrays to map kinase signaling pathways.
  • In silico docking: Model interactions with predicted targets (e.g., ATP-binding pockets) using AutoDock or Schrödinger .

(Advanced) How should environmental fate and ecotoxicological studies be designed for this compound?

Answer:

  • Experimental design (adapted from long-term ecological studies):
    • Abiotic degradation: Assess hydrolysis/photolysis rates under varying pH and UV exposure .
    • Biotic degradation: Use soil microcosms to measure microbial breakdown (LC-MS/MS monitoring).
    • Toxicity tiers:
  • Acute: Daphnia magna immobilization (OECD 202).
  • Chronic: Algal growth inhibition (OECD 201) .
  • Data integration: Apply fugacity models to predict environmental partitioning (air, water, soil).

(Advanced) What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

  • Formulation: Use co-solvents (PEG-400, cyclodextrins) or nanoemulsions to enhance aqueous solubility.
  • Pharmacokinetics (PK): Conduct preliminary ADME studies in rodents:
    • Oral bioavailability: Compare plasma AUC after oral vs. IV administration.
    • Metabolite profiling: LC-MS/MS to identify phase I/II metabolites .
  • Structural modification: Introduce hydrophilic groups (e.g., -OH, -COOH) without disrupting activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.